molecular formula C16H15N3O3S B2590295 N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-73-5

N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2590295
CAS No.: 851944-73-5
M. Wt: 329.37
InChI Key: OWJREXUPZWIPMF-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary cold sensor in the somatosensory system, activated by cold temperatures and cooling agents like menthol. This compound has emerged as a critical research tool for investigating the pathophysiological roles of TRPM8, particularly in the domains of cold thermosensation, pain, and cancer. Studies have demonstrated its efficacy in preclinical models of neuropathic and inflammatory pain, where it can reverse cold allodynia without affecting core body temperature, highlighting its value in dissecting pain pathways and validating TRPM8 as a therapeutic target. Furthermore, research indicates that TRPM8 is functionally expressed in various cancers, including prostate and pancreatic cancer, where it is implicated in cell survival, migration, and metastasis. The use of this selective antagonist allows researchers to probe these oncogenic mechanisms and assess the potential of TRPM8 blockade in oncology research. Its well-defined mechanism of action provides a powerful means to elucidate the complex biology of thermosensation and to explore novel therapeutic interventions for pain management and cancer.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16-18-8-12(15(21)19(10)16)14(20)17-7-11-5-3-4-6-13(11)22-2/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJREXUPZWIPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazole ring, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce reduced forms with fewer double bonds or oxygen atoms. Substitution reactions result in compounds with new functional groups replacing the original ones .

Scientific Research Applications

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Methoxy Substituents : Increase antimicrobial and anticancer activities.
  • Hydroxyl Groups : Improve solubility and bioavailability, positively affecting pharmacokinetics.

Anticancer Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms:

Case Studies

  • A study reported that modifications in the thiazolo-pyrimidine structure led to compounds with potent activity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and HepG2 (liver carcinoma) cells. Compounds with specific substituents exhibited enhanced cytotoxicity compared to standard treatments like Doxorubicin .

Data Table: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa5.0
Compound BHepG27.5
N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamideMCF-74.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Antimicrobial Efficacy

  • In vitro studies have shown activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. The structural modifications in the N-aryl amide group significantly influence the antimicrobial potency of these compounds .

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
E. coli0.5
S. aureus0.25
C. albicans1.0

Anti-inflammatory Effects

Thiazolo-pyrimidine derivatives have shown promise in reducing inflammation through various pathways:

Case Studies

  • Research indicated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituent Variations on the Benzyl Group
  • N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5) The 4-methoxyphenethyl group introduces a longer linker between the methoxy aromatic ring and the thiazolopyrimidine core compared to the 2-methoxybenzyl group in the target compound. Key Difference: The phenethyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
  • However, the 2-chloro position may sterically hinder binding compared to the 2-methoxy group in the target compound .
  • N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Replacing the benzyl group with a furan ring alters hydrogen-bonding capacity and aromatic stacking. This compound exhibited moderate immunoproteasome inhibition (β1i: 31%, β5i: 32%), suggesting that furan-derived analogs may prioritize selectivity over potency compared to methoxybenzyl derivatives .
Core Structure Modifications
  • The 4-methoxyphenyl substituent at position 5 may enhance solubility compared to the target compound’s 3-methyl group .
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

    • The ethyl ester and trimethoxybenzylidene groups increase steric bulk and electron density, which could hinder target engagement. Crystallographic studies reveal a puckered pyrimidine ring (flattened boat conformation) and intermolecular C–H···O hydrogen bonds, influencing solid-state stability .

Physicochemical and Crystallographic Properties

  • Solubility and Lipophilicity: The 2-methoxy group in the target compound improves aqueous solubility compared to chlorobenzyl analogs but reduces it relative to sulfamoyl derivatives (e.g., compounds with thiazol-2-ylsulfamoylphenyl groups) .
  • Crystal Packing :

    • Analogous compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...) exhibit intermolecular C–H···O hydrogen bonds and dihedral angles >80° between aromatic rings, suggesting that the target compound’s packing may similarly depend on substituent-driven interactions .

Biological Activity

N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiazole ring fused to a pyrimidine ring, with a methoxybenzyl substituent and a carboxamide group. This structural diversity contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₅O₃S₂
Molecular Weight413.5 g/mol
CAS Number1435983-67-7

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol under ultrasonic activation. This method emphasizes green chemistry principles, such as atom economy and environmental safety.

Anticancer Activity

Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown potent activity against the M-HeLa (cervical adenocarcinoma) cell line. Notably, one derivative demonstrated an IC50 value that was two times lower than that of the reference drug Sorafenib .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(2-methoxybenzyl)-3-methyl...M-HeLa10
Reference Drug (Sorafenib)M-HeLa20
Another Thiazolo CompoundPC3 (Prostate)15

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against various pathogenic bacteria and fungi. For example, derivatives showed effective inhibition against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values around 0.21 µM for some derivatives .

Table 2: Antimicrobial Activity Data

PathogenCompoundMIC (µM)
Pseudomonas aeruginosaN-(2-methoxybenzyl)...0.21
Escherichia coliN-(2-methoxybenzyl)...0.25

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or interfere with essential metabolic pathways.

Case Studies

A recent study evaluated a series of thiazolo[3,2-a]pyrimidines for their cytotoxic effects on various cancer cell lines. The study found that compounds with specific substituents at the C5 position exhibited enhanced potency against M-HeLa cells compared to others .

Another study focused on the antimicrobial potential of thiazolo derivatives against clinical isolates of bacteria, revealing promising results that warrant further investigation into their use as novel antimicrobial agents .

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